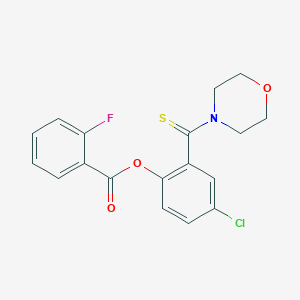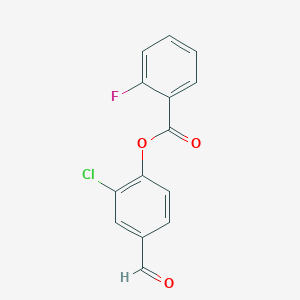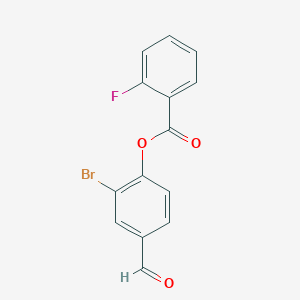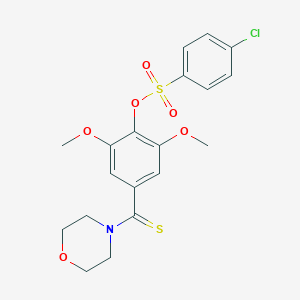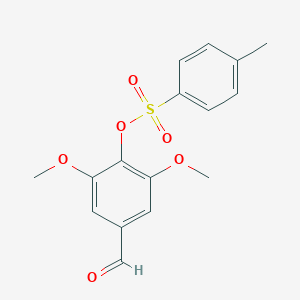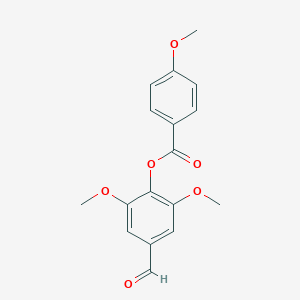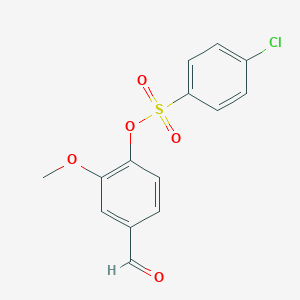
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate, also known as FMCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMCS is a sulfonate ester that is synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-formyl-2-methoxyphenol.
Mecanismo De Acción
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate is relatively expensive and may not be readily available in some labs. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can also be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for research on 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. One area of research is the development of new drugs based on 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate for the treatment of various diseases. Another area of research is the synthesis of new functional materials based on 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. Additionally, further studies are needed to elucidate the mechanism of action of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as triethylamine. This reaction produces the intermediate 4-(4-chlorobenzenesulfonyloxy)-2-methoxybenzaldehyde, which is then treated with a reducing agent such as sodium borohydride to produce 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate. The purity of 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been studied extensively for its potential applications in various fields such as organic synthesis, drug discovery, and material science. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate can be used as a reagent in organic synthesis to introduce the 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate group into a molecule, which can then be used as a precursor for the synthesis of other compounds. 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has also been used as a tool for studying enzyme kinetics and protein-ligand interactions. In drug discovery, 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been used as a lead compound for the development of new drugs targeting various diseases such as cancer and Alzheimer's disease. In material science, 4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate has been used as a building block for the synthesis of functional materials such as liquid crystals and polymers.
Propiedades
Nombre del producto |
4-Formyl-2-methoxyphenyl 4-chlorobenzenesulfonate |
|---|---|
Fórmula molecular |
C14H11ClO5S |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
(4-formyl-2-methoxyphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C14H11ClO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 |
Clave InChI |
BLKCNGNDKWNKLF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



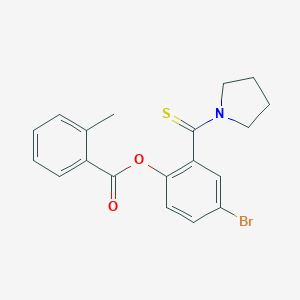
![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)
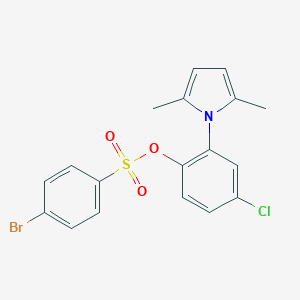
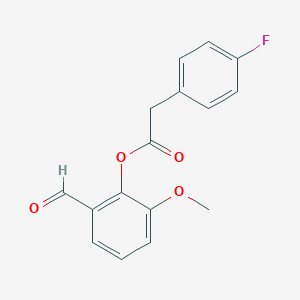
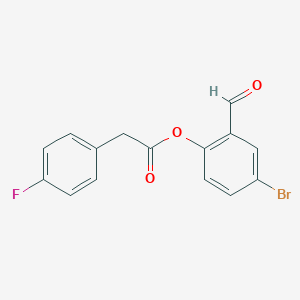
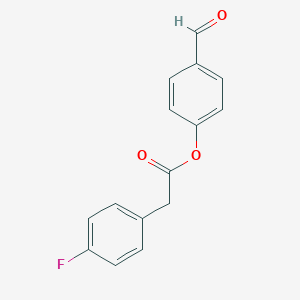
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
